molecular formula C9H12ClN3 B12085315 6-Chloro-2-(pyrrolidin-1-yl)pyridin-3-amine

6-Chloro-2-(pyrrolidin-1-yl)pyridin-3-amine

Cat. No.: B12085315
M. Wt: 197.66 g/mol
InChI Key: DYZGZFZPIAABHP-UHFFFAOYSA-N
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Description

6-Chloro-2-(pyrrolidin-1-yl)pyridin-3-amine (CAS: 911804-15-4) is a pyridine derivative with the molecular formula C₉H₁₂ClN₃ and a molecular weight of 197.67 g/mol . The compound features a pyrrolidine ring substituted at the 2-position of the pyridine core and a chlorine atom at the 6-position. This structural motif is significant in medicinal chemistry, as pyridine derivatives often exhibit diverse biological activities, including enzyme inhibition and receptor modulation.

Properties

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

6-chloro-2-pyrrolidin-1-ylpyridin-3-amine

InChI

InChI=1S/C9H12ClN3/c10-8-4-3-7(11)9(12-8)13-5-1-2-6-13/h3-4H,1-2,5-6,11H2

InChI Key

DYZGZFZPIAABHP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=N2)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(pyrrolidin-1-yl)pyridin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-3-nitropyridine and pyrrolidine.

    Nucleophilic Substitution: The nitro group in 2-chloro-3-nitropyridine is reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Formation of Pyrrolidine Derivative: The resulting 2-chloro-3-aminopyridine undergoes nucleophilic substitution with pyrrolidine to form 6-Chloro-2-(pyrrolidin-1-yl)pyridin-3-amine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(pyrrolidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of compounds related to 6-Chloro-2-(pyrrolidin-1-yl)pyridin-3-amine. A structure–activity relationship (SAR) analysis indicated that modifications on the pyridine and pyrrolidine moieties can significantly enhance antiplasmodial activity against Plasmodium falciparum, particularly strains resistant to conventional treatments like chloroquine.

Case Study: SAR Analysis

A detailed SAR study identified that chlorinated analogues exhibited superior antimalarial potency compared to their fluorinated and methoxylated counterparts. For instance, a chlorostyrylquinoline derivative demonstrated an EC50 value of 4.8 nM, indicating it was nearly 14-fold more potent than the lead compound UCF501 .

CompoundSubstituentEC50 (nM)Activity Level
UCF501None10.9Moderate
294-F4.8High
24-10.9Moderate

Anticancer Applications

The compound's structural features also suggest potential applications in oncology, particularly as inhibitors of kinases involved in cancer progression. For instance, derivatives of this compound have been explored for their ability to inhibit c-KIT kinase, a target in gastrointestinal stromal tumors (GISTs).

Case Study: c-KIT Inhibition

Research has shown that modifications to the pyridine ring can enhance binding affinity to the c-KIT receptor, which is implicated in various cancers. Compounds designed with this scaffold have demonstrated promising results in preclinical models, indicating their potential as therapeutic agents against GISTs and other malignancies .

Synthetic Applications

The synthesis of 6-Chloro-2-(pyrrolidin-1-yl)pyridin-3-amine and its derivatives has been facilitated by novel chemoselective amination techniques. These methods allow for the efficient construction of complex libraries of related compounds, which can be screened for biological activity.

Synthesis Overview

Recent advancements in synthetic methodologies have enabled the generation of diverse analogues through selective reactions involving halo(het)aryl sulfonyl halides. This approach not only streamlines the synthesis process but also enhances the diversity of compounds available for biological testing .

Summary of Findings

The applications of 6-Chloro-2-(pyrrolidin-1-yl)pyridin-3-amine span across several therapeutic areas:

  • Antimalarial : Effective against chloroquine-resistant strains with modifications enhancing potency.
  • Anticancer : Potential as a c-KIT kinase inhibitor for GIST treatment.
  • Synthetic Utility : Versatile precursor for developing diverse chemical libraries.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(pyrrolidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring enhances its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 6-Chloro-2-(pyrrolidin-1-yl)pyridin-3-amine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Notable Features Reference
6-Chloro-2-(pyrrolidin-1-yl)pyridin-3-amine C₉H₁₂ClN₃ 197.67 2-pyrrolidinyl, 6-Cl 911804-15-4 Flexible pyrrolidine, moderate lipophilicity
2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-amine C₁₀H₁₅N₃ 177.25 2-pyrrolidinyl, 6-CH₃ 1216094-51-7 Methyl substitution reduces polarity
6-Chloro-N2-cyclopentylpyridine-2,3-diamine C₁₀H₁₄ClN₃ 211.70 2-cyclopentylamino, 6-Cl 1044770-78-6 Bulky cyclopentyl group enhances steric effects
6-Chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine C₁₁H₁₁ClN₃ 220.68 2-(pyridin-3-ylmethyl)amino, 6-Cl 1220038-38-9 Pyridinylmethyl enhances π-π interactions
6-Chloro-1-methyl-pyrazolo[3,4-b]pyridin-3-amine C₇H₇ClN₄ 182.61 Pyrazolo-pyridine fused ring, 6-Cl N/A Rigid fused ring system
4-Chloro-6-(piperidin-1-yl)pyrimidin-2-amine C₉H₁₃ClN₄ 228.68 6-piperidinyl, 4-Cl (pyrimidine core) 1026764-48-6 Pyrimidine core alters electronic distribution

Key Structural and Functional Differences

In contrast, rigid analogs like 6-Chloro-1-methyl-pyrazolo[3,4-b]pyridin-3-amine (pyrazolo-pyridine) exhibit planar fused-ring systems, which may limit adaptability but enhance stacking interactions .

Electronic Effects: Chlorine at the 6-position (electron-withdrawing) influences the pyridine ring’s electron density.

Steric and Lipophilic Profiles :

  • Bulky groups like cyclopentyl (6-Chloro-N2-cyclopentylpyridine-2,3-diamine ) increase steric hindrance, which could reduce off-target interactions but limit solubility. The pyridinylmethyl group in 6-Chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine introduces aromaticity, enhancing lipophilicity and membrane permeability .

Core Heterocycle Variations :

  • Pyrimidine-based analogs (e.g., 4-Chloro-6-(piperidin-1-yl)pyrimidin-2-amine ) exhibit distinct electronic properties compared to pyridine derivatives, affecting hydrogen-bonding and charge distribution .

Biological Activity

6-Chloro-2-(pyrrolidin-1-yl)pyridin-3-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its antimicrobial properties and structure-activity relationships (SAR).

Synthesis and Characterization

The synthesis of 6-Chloro-2-(pyrrolidin-1-yl)pyridin-3-amine typically involves the reaction of 2-amino-6-chloropyridine with pyrrolidine derivatives. The resulting compounds are characterized using various techniques such as elemental analysis, NMR spectroscopy, and mass spectrometry. For instance, Nagashree et al. synthesized several derivatives and reported their yields and spectral data, confirming the successful formation of the desired compounds .

Antimicrobial Activity

The biological activity of 6-Chloro-2-(pyrrolidin-1-yl)pyridin-3-amine has been primarily evaluated for its antibacterial and antifungal properties. In vitro studies have demonstrated that this compound exhibits moderate to significant activity against various pathogenic microorganisms.

Table 1: Antimicrobial Activity of 6-Chloro-2-(pyrrolidin-1-yl)pyridin-3-amine Derivatives

CompoundMicrobial StrainActivity (MIC)
3aBacillus subtilis50 µg/mL
3fStaphylococcus aureus25 µg/mL
3hEscherichia coli30 µg/mL
-Fusarium oxysporumModerate

The synthesized derivatives demonstrated varying degrees of activity against four pathogenic strains: Bacillus subtilis, Staphylococcus aureus, Xanthomonas campestris, and Escherichia coli. Notably, compounds 3a, 3f, and 3h showed potent antibacterial effects, with MIC values indicating their effectiveness compared to standard antibacterial agents .

Structure-Activity Relationship (SAR)

The SAR studies highlight the influence of different substituents on the pyridine ring and the pyrrolidine moiety on the biological activity of the compounds. For example, modifications in the position of chlorine or the introduction of electron-donating groups have been shown to enhance antimicrobial efficacy. A study indicated that certain derivatives with specific substitutions exhibited a tenfold increase in activity compared to their analogs .

Case Studies

Several case studies have illustrated the biological potential of similar compounds:

  • Case Study on Antibacterial Efficacy : A study involving pyrimidine derivatives demonstrated that structural modifications led to enhanced COX-2 inhibition, which is crucial for anti-inflammatory responses. The findings suggest that similar mechanisms may be at play in the activity of pyridine derivatives like 6-Chloro-2-(pyrrolidin-1-yl)pyridin-3-amine .
  • In Vitro Studies : Research conducted on pyrrole-based derivatives indicated promising antibacterial properties against resistant strains, suggesting that compounds containing a pyrrolidine moiety could be effective against a range of pathogens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chloro-2-(pyrrolidin-1-yl)pyridin-3-amine, and how can computational methods enhance reaction efficiency?

  • Methodological Answer : Utilize quantum chemical calculations (e.g., density functional theory) to model reaction pathways and identify transition states. ICReDD's approach integrates reaction path searches with experimental validation, reducing trial-and-error by predicting feasible routes . For example, coupling pyrrolidine with 6-chloropyridin-3-amine intermediates can be optimized by screening substituent effects computationally before lab testing.

Q. How should researchers purify 6-Chloro-2-(pyrrolidin-1-yl)pyridin-3-amine to achieve high yields and purity?

  • Methodological Answer : Employ column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures). For challenging separations, consider membrane technologies or crystallization in polar aprotic solvents like DMF, leveraging principles from chemical engineering separation techniques . Monitor purity via HPLC with UV detection at 254 nm.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm pyrrolidine substitution patterns and chlorine/pyridine ring positions. Compare shifts with related pyridine derivatives (e.g., 6-Bromo-2-chloropyridin-3-amine ).
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula validation.
  • X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated for structurally similar pyridin-3-amine analogs .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in observed reactivity of this compound under varying conditions?

  • Methodological Answer : Combine kinetic isotope effect (KIE) experiments with computational modeling to identify rate-determining steps. For instance, discrepancies in nucleophilic aromatic substitution (e.g., chlorine vs. pyrrolidine group reactivity) can be modeled using transition state theory, as applied in ICReDD’s feedback loop between computation and experiment .

Q. What strategies address contradictory spectroscopic data in structural elucidation?

  • Methodological Answer : Perform 2D NMR (e.g., 1H^1H-13C^{13}C HSQC, NOESY) to resolve overlapping signals. If ambiguity persists, synthesize isotopically labeled analogs (e.g., 15N^{15}N-pyrrolidine) or compare with crystallographic data from analogous compounds (e.g., 6-Chloro-2-[4-(dimethylamino)phenyl]pyrimidin-4-amine ).

Q. How can computational modeling predict the electronic properties of derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. These parameters correlate with biological activity, as seen in fungicidal pyridin-3-amine analogs . Pair simulations with experimental assays (e.g., enzyme inhibition) to validate predictions.

Q. What experimental design principles minimize degradation during long-term stability studies?

  • Methodological Answer : Conduct accelerated stability testing under controlled humidity, temperature, and light exposure (ICH guidelines). Monitor degradation products via LC-MS and correlate with computational degradation pathways predicted using software like Gaussian or ORCA .

Q. How do solvent effects influence the compound’s reactivity in catalytic systems?

  • Methodological Answer : Screen solvents using Kamlet-Taft parameters (polarity, hydrogen-bonding) to optimize reaction rates. For example, polar aprotic solvents (e.g., DMSO) may stabilize intermediates in palladium-catalyzed cross-coupling reactions. Validate findings with microkinetic modeling .

Q. What collaborative frameworks integrate synthetic, computational, and analytical data for accelerated discovery?

  • Methodological Answer : Adopt ICReDD’s feedback loop: (1) computational reaction design → (2) automated high-throughput experimentation → (3) data-driven refinement of models. Cloud-based platforms (e.g., Schrödinger LiveDesign) enable real-time collaboration between computational and experimental teams .

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